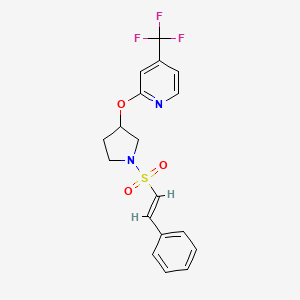

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-6-9-22-17(12-15)26-16-7-10-23(13-16)27(24,25)11-8-14-4-2-1-3-5-14/h1-6,8-9,11-12,16H,7,10,13H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXHCHSDXOMYSK-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps:

Formation of the Styrylsulfonyl Intermediate: The initial step involves the synthesis of the styrylsulfonyl intermediate. This can be achieved by reacting styrene with sulfonyl chloride in the presence of a base such as triethylamine.

Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be done by reacting the styrylsulfonyl intermediate with a suitable amine, such as pyrrolidine, under controlled conditions.

Coupling with Pyridine Derivative: The final step involves the coupling of the pyrrolidine derivative with a pyridine derivative that has a trifluoromethyl group at the 4-position. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl or pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced sulfonyl or pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. Research indicates that derivatives containing trifluoromethyl groups often exhibit enhanced biological activities:

- Anticancer Activity : Studies have demonstrated that compounds similar to (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can inhibit cancer cell proliferation. For example, related trifluoromethyl pyrimidine derivatives showed anticancer effects against various cell lines at low concentrations .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antifungal and antibacterial activities. In particular, some derivatives exhibited significant inhibition against fungal pathogens at concentrations as low as 50 μg/ml .

Agricultural Applications

The unique chemical structure of this compound positions it as a candidate for agricultural applications:

- Pesticides : The compound's efficacy against plant pathogens suggests potential use as a fungicide or insecticide. Preliminary studies indicate that its derivatives can effectively control fungal infections in crops .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry explored the anticancer properties of a series of trifluoromethyl pyrimidine derivatives. Among these, certain compounds demonstrated effective inhibition of cancer cell lines such as PC3 and A549 at concentrations lower than traditional chemotherapeutics . This highlights the potential of this compound in developing new cancer therapies.

Case Study 2: Antifungal Efficacy

Research into related sulfonamide compounds has shown promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. These studies indicated that specific structural modifications significantly enhance antifungal potency, suggesting that this compound could be optimized for agricultural use .

Mechanism of Action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl-Pyrrolidine-Pyridine Motifs

a. 2-(1-(Phenylsulfonyl)pyrrolidin-3-yl)pyridine (CAS 1421459-65-5)

- Key Differences :

- Replaces the styrylsulfonyl group with a simpler phenylsulfonyl moiety.

- Lacks the trifluoromethyl group on the pyridine ring.

- Direct pyrrolidin-3-yl-pyridine bond instead of an ether linkage.

- Implications :

b. N-(2-(((R)-1-(trans-4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (CAS 887401-92-5)

- Key Differences :

- Contains a trifluoromethylbenzamide group and a cyclohexyl-pyrrolidine scaffold.

- Features a methoxypyridine substituent instead of CF₃-pyridine.

- Implications :

Analogs with Trifluoromethylpyridine Moieties

Methyl 4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1421453-74-8)

- Key Differences :

- Substitutes pyrrolidine with piperidine and adds an ester-functionalized benzoate group.

- Positions the CF₃ group on the pyridine’s 5-position instead of 3.

- Implications :

Data Table: Structural and Commercial Comparison

| Compound Name | CAS Number | Key Structural Features | Price (per unit) | Purity |

|---|---|---|---|---|

| (E)-2-((1-(Styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine | Not Provided | Styrylsulfonyl, CF₃-pyridine, ether linker | N/A | N/A |

| 2-(1-(Phenylsulfonyl)pyrrolidin-3-yl)pyridine | 1421459-65-5 | Phenylsulfonyl, pyridine, direct bond | Not Listed | Not Listed |

| N-(2-(((R)-1-(trans-4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide | 887401-92-5 | CF₃-benzamide, cyclohexyl, methoxypyridine | USD 348/5mg | 99% |

| Methyl 4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate | 1421453-74-8 | CF₃-pyridine, piperidine, ester group | Not Listed | Not Listed |

Research Implications and Limitations

- Styrylsulfonyl vs. Phenylsulfonyl : The styryl group’s conjugated double bond may enhance rigidity and π-stacking capabilities, whereas phenylsulfonyl offers synthetic simplicity .

- Trifluoromethylpyridine : The 4-CF₃ position on pyridine likely increases electron deficiency compared to 5-CF₃ analogs, affecting reactivity in cross-coupling reactions.

- Commercial Availability : High purity (99%) and pricing for CAS 887401-92-5 suggest its use in early-stage drug discovery, though the target compound’s commercial status remains unclear .

Biological Activity

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine, a compound with the CAS number 2035000-64-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 398.4 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a styrylsulfonyl-pyrrolidine moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 2035000-64-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the styrylsulfonyl group and subsequent coupling with a pyrrolidin-3-yloxy intermediate. The synthetic routes can be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the modulation of neurotransmitter systems:

- Serotonin Receptor Affinity : Studies have shown that derivatives of similar structures can act as ligands for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety disorders .

- Phosphodiesterase Inhibition : Compounds with similar frameworks have been identified as inhibitors of phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in various signaling pathways related to depression and anxiety .

Case Studies

- Antidepressant Activity : In vivo studies involving compounds structurally related to this compound have demonstrated antidepressant-like effects in forced swim tests in mice, suggesting potential therapeutic applications in mood disorders .

- Anxiolytic Effects : The same studies indicated that certain derivatives exhibited greater anxiolytic effects compared to established medications like diazepam, highlighting their potential as alternative treatments for anxiety .

The proposed mechanism of action for this compound involves:

- Interaction with Neurotransmitter Systems : The compound likely interacts with serotonin receptors, influencing neurotransmission related to mood and anxiety.

- Inhibition of Phosphodiesterases : By inhibiting PDEs, the compound may enhance cyclic nucleotide signaling pathways, which are important for cellular responses in the brain.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine, and how are intermediates validated?

- Synthesis typically involves sequential functionalization of the pyridine and pyrrolidine rings. Key steps include:

- Pyridine functionalization : Introduction of the trifluoromethyl group via halogenation followed by nucleophilic substitution or coupling reactions (e.g., using palladium catalysts) .

- Pyrrolidine modification : Sulfonylation of the pyrrolidine nitrogen with styrylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

- Ether linkage formation : Mitsunobu reaction or SN2 displacement to attach the pyrrolidine moiety to the pyridine oxygen .

- Validation : Intermediates are characterized via /-NMR, IR (to confirm sulfonyl and ether bonds), and LC-MS for purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups in this compound?

- NMR : -NMR confirms the (E)-styryl configuration (J = 12–16 Hz for trans coupling) and pyrrolidine ring conformation. -NMR identifies trifluoromethyl resonance .

- IR : Peaks at ~1350 cm (sulfonyl S=O) and ~1100 cm (C-O-C ether) .

- X-ray crystallography : Resolves absolute stereochemistry of the pyrrolidine and styryl moieties (if crystalline) .

Q. How does the trifluoromethyl group influence the compound’s solubility and electronic properties?

- The -CF group enhances lipophilicity (logP) and metabolic stability while introducing strong electron-withdrawing effects, altering pyridine ring reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of styrylsulfonyl and pyrrolidine moieties?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve sulfonylation efficiency.

- Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., ring-opening) .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation .

- Yield monitoring : In-line UV spectroscopy or LC-MS tracks reaction progress .

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how do they align with experimental data?

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with ATP-binding pockets. The pyridine and sulfonyl groups form hydrogen bonds with kinase hinge regions .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Discrepancies between predicted and experimental IC values may arise from solvation effects or protein flexibility .

Q. How can contradictory bioactivity data for structurally analogous compounds be resolved?

- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell lines used. Trifluoromethyl analogs may show varied potency due to off-target effects .

- Structural tweaking : Introduce isotopic labeling (e.g., -NMR probes) to track binding kinetics and validate target engagement .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate sulfonamide byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Q. How do researchers validate the biological activity of this compound against off-target effects?

- Counter-screening : Test against panels of unrelated enzymes (e.g., phosphatases, proteases) to rule out non-specific inhibition.

- CRISPR knockouts : Eliminate putative targets (e.g., specific kinases) in cell models to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.